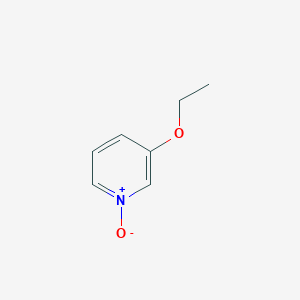

Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI)

Descripción

Significance of Pyridine (B92270) N-Oxides as Strategic Intermediates and Catalysts in Contemporary Organic Synthesis

The significance of pyridine N-oxides stems from their ability to act as "activated" pyridine derivatives. researchgate.netbohrium.com The N-oxide functional group fundamentally alters the electron distribution within the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. scribd.comarkat-usa.orgscripps.edu This enhanced reactivity, compared to the relatively inert parent pyridine, allows for the regioselective functionalization of the pyridine core at positions that are otherwise difficult to access. researchgate.netbohrium.com

Specifically, the N-oxide group facilitates reactions such as C-H activation, including arylation, acylation, alkylation, and alkenylation, through both metal-catalyzed and metal-free pathways. researchgate.netbohrium.comscilit.com This has opened up new avenues for the construction of complex, substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. bohrium.comresearchgate.net

Furthermore, pyridine N-oxides themselves can act as catalysts or oxidants in various organic transformations. researchgate.netbohrium.comorganic-chemistry.org Their ability to serve as oxygen transfer reagents has been harnessed in a range of oxidation reactions. organic-chemistry.org The development of modern photoredox catalysis has further expanded their utility, enabling the generation of reactive pyridine N-oxy radicals for applications in C(sp³)-H functionalizations. nih.gov

The strategic importance of pyridine N-oxides is underscored by their role as precursors to a multitude of functionalized pyridines. semanticscholar.org By introducing the N-oxide, chemists can perform a desired transformation and subsequently remove the oxygen atom through deoxygenation, providing a powerful tool for synthetic design. arkat-usa.orgwikipedia.org

Foundational Principles of Pyridine N-Oxide Chemistry and Their Evolution

The chemistry of pyridine N-oxides was first described by Meisenheimer in 1926. scripps.edu The foundational principle of their chemistry lies in the electronic nature of the N-oxide bond. This bond can be depicted through resonance structures, which illustrate a significant contribution from a charge-separated form, with a positive charge on the nitrogen and a negative charge on the oxygen. This electronic arrangement leads to a higher dipole moment compared to pyridine and a significantly lower basicity. scripps.edu

The evolution of pyridine N-oxide chemistry has been marked by the continuous discovery of new reagents and methodologies for their synthesis and subsequent transformations. researchgate.netarkat-usa.org Early methods for their preparation primarily involved the oxidation of pyridines with peroxy acids. wikipedia.orgorgsyn.org Over the years, the repertoire of oxidizing agents has expanded to include reagents like hydrogen peroxide in acetic acid, dimethyldioxirane, and various metal-based catalytic systems, offering improved chemoselectivity and efficiency. arkat-usa.orgorganic-chemistry.org

Initially, the reactivity of pyridine N-oxides was exploited for electrophilic substitutions, which are directed to the 4-position, and nucleophilic substitutions, which are facilitated at the 2- and 4-positions. wikipedia.orgyoutube.com The development of transition metal-catalyzed cross-coupling reactions has dramatically broadened the scope of their applications, allowing for the introduction of a wide variety of substituents onto the pyridine ring. researchgate.netscilit.com More recently, the field has seen a shift towards photocatalysis and the use of pyridine N-oxides in radical reactions, further testament to their evolving and expanding role in modern organic synthesis. nih.gov

Chemical Profile of Pyridine, 3-ethoxy-, 1-oxide

Pyridine, 3-ethoxy-, 1-oxide , with the CAS number 102074-24-8, is a specific derivative within the broader class of pyridine N-oxides. lookchem.comchemsrc.comchemicalbook.com Its structure features an ethoxy group at the 3-position of the pyridine ring, which is N-oxidized. This substitution pattern influences its chemical properties and reactivity.

| Identifier | Value |

| IUPAC Name | 3-ethoxypyridine (B173621) 1-oxide |

| CAS Number | 102074-24-8 |

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| Canonical SMILES | CCOC1=CC=N+C=C1 |

| InChI | InChI=1S/C7H9NO2/c1-2-10-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 |

| InChIKey | Not available |

Synthesis and Characterization

The synthesis of 3-alkoxypyridine 1-oxides, including the ethoxy derivative, can be achieved through various synthetic routes. One notable method involves the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines. rsc.org For instance, the treatment of specific 3-acyloxazines with aqueous alcoholic HCl can lead to the formation of the corresponding 3-alkoxypyridine 1-oxides. rsc.org

Another general approach to synthesizing pyridine N-oxides is the oxidation of the parent pyridine. arkat-usa.orgorgsyn.org In the case of 3-ethoxypyridine, oxidation with a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in an appropriate solvent system, would be a common strategy. orgsyn.orggoogle.com The presence of the electron-donating ethoxy group at the 3-position can influence the reactivity of the pyridine nitrogen towards oxidation.

The characterization of Pyridine, 3-ethoxy-, 1-oxide would involve a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, influenced by the positions of the ethoxy and N-oxide groups. The ethyl group protons would appear as a characteristic triplet and quartet. |

| ¹³C NMR | The carbon NMR spectrum would reveal the chemical shifts of the five pyridine ring carbons, with the carbon attached to the ethoxy group showing a downfield shift. The two carbons of the ethyl group would also be observable. |

| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the N-O stretching vibration, typically found in the region of 1200-1300 cm⁻¹. nist.gov Other significant peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching for the ether linkage. |

| Mass Spectrometry | Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ). chemsrc.com Fragmentation patterns could provide further structural information. |

Applications in Organic Synthesis

While specific, detailed research findings on the applications of Pyridine, 3-ethoxy-, 1-oxide are not extensively documented in the provided search results, its utility can be inferred from the general reactivity of 3-alkoxypyridine N-oxides and pyridine N-oxides as a whole.

The presence of the electron-donating ethoxy group at the 3-position, in conjunction with the N-oxide functionality, makes this compound a valuable intermediate for the synthesis of more complex substituted pyridines. The N-oxide group activates the ring for various transformations, while the ethoxy group can direct the regioselectivity of these reactions. abertay.ac.uk

For example, 3-alkoxypyridine N-oxides are known to be reactive in certain electrophilic substitution reactions. abertay.ac.uk The N-oxide directs electrophiles primarily to the 4-position. Following such a reaction, the N-oxide can be deoxygenated to yield a 3,4-disubstituted pyridine.

Furthermore, the general reactivity of pyridine N-oxides in C-H functionalization reactions suggests that Pyridine, 3-ethoxy-, 1-oxide could be a substrate for cross-coupling reactions to introduce aryl, alkyl, or other functional groups at specific positions on the pyridine ring. researchgate.netbohrium.com The ability to functionalize the pyridine core and then potentially modify or remove the ethoxy and N-oxide groups provides a versatile platform for constructing a diverse range of pyridine-based molecules for applications in medicinal chemistry and materials science. pipzine-chem.com

Pyridine, 3-ethoxy-, 1-oxide represents a specialized yet important member of the pyridine N-oxide family of compounds. Its unique substitution pattern provides a valuable tool for organic chemists to synthesize complex, functionalized pyridine derivatives. The foundational principles of pyridine N-oxide chemistry, which have evolved significantly since their discovery, continue to find new applications in modern organic synthesis. The strategic use of compounds like Pyridine, 3-ethoxy-, 1-oxide as intermediates allows for the efficient construction of molecular architectures that are of significant interest in various scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRPSFFRVWITTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of Pyridine N Oxides

Role of the N-Oxide Functionality in Reaction Pathways

The N-oxide functionality is not a mere spectator; it actively participates in and directs the course of chemical reactions. Its 1,2-dipolar nature, with a negatively charged oxygen and a positively charged nitrogen, leads to resonance structures that place partial positive charges on the C2 and C4 positions. thieme-connect.de This electronic arrangement is the key to its diverse reactivity. For 3-ethoxypyridine (B173621) 1-oxide, the electron-donating nature of the 3-ethoxy group further modulates the electron density of the ring, influencing the rates and regioselectivity of various transformations.

The oxygen atom of the N-oxide group is nucleophilic and can act as a potent oxidant or as an organocatalyst. scripps.eduthieme-connect.de The negatively charged oxygen can attack electrophiles, initiating a variety of transformations. scripps.edu This nucleophilicity allows pyridine (B92270) N-oxides to serve as mild and effective oxidants, often in the presence of metal catalysts, by transferring their oxygen atom to a substrate. thieme-connect.de

Furthermore, the nucleophilic character of the N-oxide oxygen is central to its role in organocatalysis. Pyridine N-oxides have been employed as chiral ligands and catalysts in asymmetric synthesis. scripps.edu In the case of 3-ethoxypyridine 1-oxide, the electron-releasing ethoxy group at the 3-position is expected to enhance the electron density on the N-oxide oxygen, thereby increasing its nucleophilicity and potentially its efficacy as a catalyst, although specific studies are not prevalent.

The introduction of the N-oxide functionality makes the pyridine ring more susceptible to both nucleophilic and electrophilic attack. The delocalization of the positive charge from the nitrogen atom to the C2 and C4 positions renders these sites electrophilic and vulnerable to attack by nucleophiles. thieme-connect.de This is a cornerstone of pyridine N-oxide chemistry, enabling the introduction of a wide array of substituents. A general and mild one-pot procedure for synthesizing 2-substituted pyridines from pyridine-N-oxides involves activation with a phosphonium (B103445) salt like PyBroP, followed by the addition of various nucleophiles. researchgate.netnih.gov

Conversely, the N-oxide group also activates the ring towards electrophilic substitution, typically directing incoming electrophiles to the 3- and 5-positions. However, the directing effect of other substituents can be dominant. For instance, in the case of 3-methoxypyridine (B1141550) N-oxide, bromination is influenced by the alkoxy group. abertay.ac.uk For 3-ethoxypyridine 1-oxide, the ethoxy group would similarly direct electrophiles, competing with the inherent directing effect of the N-oxide moiety. The synthesis of 3-ethoxy-4-nitropyridine-1-oxide from 3-ethoxy-pyridine-1-oxide via nitration demonstrates electrophilic substitution on this specific ring system. pipzine-chem.com

Table 1: Representative Nucleophilic Additions to Activated Pyridine N-Oxides This table shows general examples of nucleophiles used in the C2-functionalization of pyridine N-oxides, illustrating the principle that would apply to 3-ethoxypyridine 1-oxide.

| Activating Agent | Nucleophile | Product Type |

| PyBroP | Alcohols, Phenols | 2-Alkoxypyridines |

| PyBroP | Thiols | 2-Thiolated Pyridines |

| PyBroP | Amines, Amides, Azoles | 2-Aminated Pyridines |

| Ts₂O/TFA | t-BuNH₂ | 2-Aminopyridines |

The nitrogen-oxygen bond in pyridine N-oxides is relatively weak (bond dissociation energy of ~63.3 kcal/mol for pyridine N-oxide) and can undergo homolytic cleavage to generate N-oxy radicals. thieme-connect.de This radical reactivity is famously harnessed in the Barton decarboxylation, where pyridine N-oxides mediate the conversion of carboxylic acids to radicals. scripps.edu These N-oxy radicals can participate in hydrogen-atom transfer (HAT) processes, acting as mediators in various radical reactions. While this is a known reaction mode for the general class of pyridine N-oxides, specific mechanistic studies detailing the generation and reactivity of the 3-ethoxy-N-oxy pyridinyl radical are not extensively documented in the literature.

Pyridine N-oxides can undergo several characteristic intramolecular rearrangements. The Polonovski reaction involves the reaction of an N-oxide with an activating agent like acetic anhydride (B1165640), leading to a rearrangement that typically functionalizes the C2-methyl group of a substituted pyridine. Another key transformation is the Meisenheimer rearrangement, which involves the scripps.eduresearchgate.net-sigmatropic shift of a group from the N-oxide oxygen to the C2 position of the ring. Allyloxypyridine N-oxides, for instance, are known to undergo such rearrangements. arkat-usa.org While these are established pathways for the pyridine N-oxide scaffold, specific examples and detailed mechanistic studies involving 3-ethoxypyridine 1-oxide in such rearrangements are less common.

Directed C-H Functionalization Strategies of Pyridine N-Oxides

One of the most powerful applications of the N-oxide functionality is its role as a directing group in C-H functionalization reactions. This strategy allows for the selective introduction of functional groups at positions that might be otherwise difficult to access.

The N-oxide group is an excellent directing group for the functionalization of the C-H bond at the ortho (C2) position. researchgate.net This is typically achieved using transition metal catalysts, such as palladium or iridium. berkeley.educhemrxiv.org The oxygen atom of the N-oxide coordinates to the metal center, positioning it to selectively activate the adjacent C2-H bond. This leads to the formation of a five-membered metallacycle intermediate, which can then react with a variety of coupling partners.

Mechanistic studies on the direct arylation of pyridine N-oxide have shown a complex pathway potentially involving cooperative catalysis between two different palladium centers. berkeley.edu A cyclometalated palladium complex is proposed to be the species that performs the C-H activation at the C2 position. berkeley.edu For 3-ethoxypyridine 1-oxide, the N-oxide group would similarly direct C2-functionalization. The electronic influence of the 3-ethoxy substituent would likely affect the rate and efficiency of the C-H activation step.

Table 2: Examples of C2-H Functionalization Reactions of Pyridine N-Oxides This table presents general catalytic systems for the C2-functionalization of the pyridine N-oxide ring, a strategy applicable to the 3-ethoxy derivative.

| Catalyst System | Coupling Partner | Functionalization Type | Reference |

| Pd(OAc)₂ / P(tBu)₃ | Aryl Halides | Arylation | berkeley.edu |

| Rh(III) | Alkynes | Alkynylation | thieme-connect.de |

| Ir(I) | Tosyl Azide | Amidation | thieme-connect.de |

| Rh(III) | Diazomaleate | Alkylation | thieme-connect.de |

Para (C4) Functionalization

The introduction of functional groups at the C4 position of the pyridine ring in 3-ethoxypyridine 1-oxide is a key transformation, governed by the electronic nature of the N-oxide and the substituent. The N-oxide group activates the C2 and C4 positions of the ring towards both electrophilic and nucleophilic attack. researchgate.netwikipedia.orgthieme-connect.de

A prime example of C4 functionalization is the nitration of 3-ethoxypyridine 1-oxide to yield 3-ethoxy-4-nitropyridine 1-oxide. pipzine-chem.com This reaction is typically carried out using a mixed acid system of nitric acid and sulfuric acid under controlled low-temperature conditions (0 to 10 °C). pipzine-chem.com The nitronium ion (NO₂⁺), a powerful electrophile, preferentially attacks the electron-rich C4 position. Following the reaction, the product can be isolated through extraction and purified by methods such as column chromatography or recrystallization to obtain high-purity 3-ethoxy-4-nitropyridine 1-oxide. pipzine-chem.com

Studies on related alkoxy pyridine N-oxides suggest that the position of the alkoxy group significantly influences reactivity. For instance, it has been noted that among isomeric methoxypyridine N-oxides, the 3-methoxy isomer is particularly reactive towards bromination. abertay.ac.uk While general electrophilic substitution on pyridine N-oxide can be directed to the C4 position, the presence and position of other substituents play a crucial role in the final regiochemical outcome. wikipedia.org

General strategies for the C4 functionalization of pyridines, which could potentially be adapted for N-oxide derivatives, include metalation using organosodium bases to overcome the typical C2 addition seen with organolithium reagents, and subsequent trapping with electrophiles. nih.govnih.gov Another approach involves the use of a removable blocking group on the nitrogen to direct Minisci-type radical alkylation specifically to the C4 position. rsc.org

Table 1: C4 Functionalization of 3-Ethoxypyridine 1-Oxide

| Reaction | Reagents | Product | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | 3-ethoxy-4-nitropyridine 1-oxide | pipzine-chem.com |

Regioselectivity Control Mechanisms and Electronic Effects

The regioselectivity of reactions involving 3-ethoxypyridine 1-oxide is dictated by the interplay of the electronic properties of the N-oxide functional group and the C3-ethoxy substituent. The N-oxide group acts as a strong resonance donor, increasing electron density primarily at the C2 (ortho) and C4 (para) positions, while being inductively electron-withdrawing. thieme-connect.de This dual effect makes these positions susceptible to electrophilic attack.

The 3-ethoxy group is an electron-donating group (EDG) through resonance and directs electrophiles to its own ortho (C2, C4) and para (C6) positions. In the case of 3-ethoxypyridine 1-oxide, the directing effects of both the N-oxide and the ethoxy group converge and strongly activate the C4 position. This reinforcement of electron density makes C4 the most probable site for electrophilic substitution, as demonstrated by its selective nitration. pipzine-chem.com

The oxidation of a pyridine to its N-oxide significantly activates the ring towards substitution. researchgate.net For electrophilic substitutions, the increased electron density at C2 and C4 makes reactions more facile compared to the parent pyridine. wikipedia.org Conversely, for nucleophilic substitution, the N-oxide can be activated (e.g., by acylation), which transforms it into a good leaving group and makes the C2 and C4 positions highly electron-deficient and thus susceptible to nucleophilic attack. abertay.ac.uk The specific reaction conditions and the nature of the attacking species (electrophilic, nucleophilic, or radical) determine which pathway is followed. In studies investigating electronic effects on substituted pyridine N-oxides, it has been shown that substituent effects can be correlated with Hammett parameters, confirming that standard electronic principles govern their reactivity. rsc.org

Catalytic Transformations Involving Pyridine N-Oxides

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed direct arylation, Rhodium-catalyzed annulations, Copper-catalyzed processes)

Pyridine N-oxides are versatile substrates in transition metal catalysis, often serving as precursors to functionalized pyridines after a deoxygenation step. While specific examples involving 3-ethoxypyridine 1-oxide are not prominent in the surveyed literature, the general reactivity patterns of pyridine N-oxides with palladium, rhodium, and copper catalysts are well-established.

Palladium-catalyzed reactions are central to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The general catalytic cycle for cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, typically involves a Pd(0)/Pd(II) cycle. youtube.comyoutube.com This cycle consists of three key steps: oxidative addition of an aryl halide to the Pd(0) center, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com Pyridine N-oxides can be used in direct C-H arylation reactions, where the N-oxide group can act as a directing group to facilitate C-H activation at the C2 position.

Rhodium-catalyzed reactions have been developed for the synthesis of pyridines from substrates like α,β-unsaturated oximes and alkynes. nih.gov These reactions proceed via a C-H activation mechanism to form a rhodacycle intermediate, which then undergoes insertion and reductive elimination. nih.gov While this demonstrates rhodium's utility in forming the pyridine core, its application in the direct functionalization of pre-formed pyridine N-oxides like the 3-ethoxy derivative is a distinct area of research.

Copper-catalyzed reactions are valued for their cost-effectiveness and unique reactivity. nih.gov Copper catalysts are effective in a variety of transformations, including Ullmann-type couplings for diaryl ether synthesis and amination of aryl halides. researchgate.net Copper can facilitate aerobic oxidative reactions, where molecular oxygen serves as the terminal oxidant, through various oxidation states (Cu(I), Cu(II), Cu(III)). nih.govnih.gov For pyridine N-oxides, copper catalysis has been employed for direct C-H arylation with arylboronic esters, typically affording 2-arylpyridines after in-situ or subsequent deoxygenation. researchgate.net

Table 2: General Transition Metal-Catalyzed Reactions of Pyridine N-Oxides

| Catalyst | Reaction Type | General Outcome | Reference(s) |

| Palladium | Direct C-H Arylation | C2-Arylation | nih.gov |

| Palladium | Cross-Coupling (e.g., Suzuki) | C-C bond formation | youtube.comnih.gov |

| Rhodium | Annulation/Synthesis | Pyridine ring formation | nih.gov |

| Copper | Direct C-H Arylation | C2-Arylation | researchgate.net |

| Copper | Aerobic Oxidation | Oxidative Coupling | nih.govnih.gov |

Asymmetric Organocatalytic Applications (e.g., N-acylative desymmetrization, kinetic resolution)

In the field of asymmetric organocatalysis, pyridine N-oxides feature prominently not as substrates, but as a class of powerful chiral Lewis base catalysts. nih.govnih.gov The nucleophilic oxygen atom of a chiral pyridine N-oxide can activate various reagents, most notably organosilicon compounds like allyltrichlorosilanes, by coordinating to the silicon atom and enhancing the nucleophilicity of the organic group. nih.govnih.gov

This activation principle is the foundation for a wide range of enantioselective transformations. The structural framework of the pyridine N-oxide is modified with chiral scaffolds to create a stereochemically defined environment around the catalytically active N-oxide oxygen. This allows for high levels of stereocontrol in reactions such as the allylation, propargylation, and crotylation of aldehydes. nih.govresearchgate.net Other applications include aldol (B89426) reactions and the ring-opening of meso-epoxides. nih.govresearchgate.net

Although 3-ethoxypyridine 1-oxide itself is achiral and not used as a catalyst in this context, the chemical principles that make the N-oxide moiety an effective Lewis base are fundamental to its own reactivity and to the utility of its chiral derivatives in catalysis.

Table 3: Asymmetric Reactions Employing Chiral Pyridine N-Oxide Catalysts

| Reaction Type | Reagent Activated by N-Oxide | Catalyst Class | Reference(s) |

| Aldehyde Allylation | Allyltrichlorosilane | Chiral Pyridine N-Oxides | nih.govresearchgate.netresearchgate.net |

| Aldehyde Propargylation | Propargyltrichlorosilane | Chiral Pyridine N-Oxides | nih.govnih.gov |

| Aldol Reactions | Trichlorosilyl Enol Ethers | Chiral Pyridine N-Oxides | researchgate.net |

| Epoxide Ring-Opening | Silicon Tetrachloride | Chiral Pyridine N-Oxides | nih.gov |

| Michael Addition | Various | Chiral Pyridine N-Oxide Ligands for Metals | nih.gov |

Photoredox Catalysis and Radical Chemistry

Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions, enabling unique organic transformations. acs.orgresearchgate.net Pyridine N-oxides can participate in these reactions in several ways, either as a substrate undergoing transformation or as a precursor to a reactive intermediate that drives a catalytic cycle.

As a substrate, 3-ethoxypyridine 1-oxide can undergo reactions such as deoxygenation. researchgate.net In one reported system, a divacant lacunary silicotungstate acts as a photocatalyst that, upon irradiation with visible light, can abstract an oxygen atom from the N-oxide, regenerating the corresponding pyridine. researchgate.net This process is highly selective and tolerates other reducible functional groups. researchgate.net

More recently, pyridine N-oxides have been used as catalytic precursors to N-oxy radicals. chemrxiv.org Through a single-electron transfer (SET) oxidation event mediated by an excited photoredox catalyst (like an iridium or acridinium (B8443388) complex), the pyridine N-oxide is converted into a pyridine N-oxy radical. chemrxiv.orgnih.gov This radical can then engage in further reactions, such as anti-Markovnikov addition to olefins. chemrxiv.org The resulting N-alkoxypyridinium intermediate can then be intercepted by a nucleophile to deliver functionalized products, demonstrating a powerful strategy for carbohydroxylation, carboetherification, and aminohydroxylation of alkenes. chemrxiv.org

These photoredox methods highlight the ability to harness the reactivity of the N-O bond in 3-ethoxypyridine 1-oxide for radical-based transformations, expanding its synthetic utility beyond traditional ionic pathways.

Table 4: Photoredox Catalysis Involving Pyridine N-Oxides

| Role of Pyridine N-Oxide | Reaction | Key Intermediate | Photocatalyst Example | Reference(s) |

| Substrate | Deoxygenation | Reduced photocatalyst | Silicotungstate | researchgate.net |

| Radical Precursor | Anti-Markovnikov Hydroxylation of Olefins | Pyridine N-oxy radical | Acridinium salt | chemrxiv.org |

| Radical Precursor | C-H Functionalization | Pyridine N-oxy radical | Iridium or Ruthenium complexes | acs.orgnih.gov |

Computational and Theoretical Studies of Pyridine N Oxides

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational studies on pyridine (B92270) N-oxides due to its favorable balance of accuracy and computational cost. It is widely used to explore various facets of these molecules, from reaction pathways to electronic properties.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving pyridine N-oxides. This allows for the detailed elucidation of reaction mechanisms and the characterization of transient species like transition states.

Nucleophilic and Electrophilic Reactions: Pyridine N-oxides are known to react with both electrophiles (at the oxygen atom or the electron-rich 2- and 4-positions of the ring) and nucleophiles (primarily at the 2- and 4-positions after activation of the oxygen). scripps.educhemtube3d.com DFT studies model these reaction pathways, for instance, by calculating the energy profile for the nucleophilic attack of an iodide ion on a protonated pyridine N-oxide, identifying the rate-determining transition state. rsc.org In a photoredox-catalyzed carbohydroxylation reaction, DFT was used to model the entire catalytic cycle, including the single-electron transfer (SET), radical addition, and the final rate-determining substitution step, providing free energy barriers for each transition state. acs.org

C-H Activation: The reactivity of pyridine N-oxides with organometallic complexes has also been explored. DFT studies on the reaction between actinide complexes and pyridine N-oxide predicted that a C-H activation of the pyridine ring is the most favorable initial pathway, leading to a stable cyclometalated complex. academie-sciences.fr These calculations help in understanding the intricate steps of organometallic catalysis.

For Pyridine, 3-ethoxy-, 1-oxide, DFT could be used to predict how the 3-ethoxy group sterically and electronically influences the transition state energies for these reactions, thereby affecting reaction rates and regioselectivity compared to the unsubstituted parent compound.

The substituents on the pyridine ring significantly influence the reactivity and selectivity of N-oxides. DFT is a powerful tool for predicting these effects.

Substituent Effects: The electronic properties of substituents alter the charge distribution in the pyridine N-oxide ring. DFT calculations, particularly through analysis of the molecular electrostatic potential (MEP), can predict the most likely sites for nucleophilic or electrophilic attack. nih.gov For example, studies on aminopyridines showed that the position of the amino group dictates the susceptibility to N-oxidation, with the 3-amino derivative being the most likely to form the N-oxide. nih.gov The ethoxy group in Pyridine, 3-ethoxy-, 1-oxide is an electron-donating group by resonance and electron-withdrawing by induction. DFT could precisely quantify the net effect on the electron density at different positions of the ring, predicting its specific reactivity profile.

Nucleophilicity: The oxygen atom of the N-oxide group is a potent nucleophile. DFT calculations have been used to develop theoretical nucleophilicity scales for substituted pyridines. ias.ac.in These studies correlate calculated electronic parameters with experimentally determined reaction rates. ias.ac.in Mechanistic studies using DFT have confirmed that in certain catalytic reactions, the oxygen of the pyridine N-oxide acts as the primary nucleophilic site, outcompeting the nitrogen of the corresponding pyridine. acs.org This enhanced nucleophilicity is a key feature of these compounds. researchgate.net

Thermochemical data are crucial for understanding the stability and energetic behavior of molecules. DFT methods are frequently employed to calculate these properties for pyridine N-oxides.

N-O Bond Dissociation Enthalpy (BDE): The N-O bond is a defining feature of pyridine N-oxides. Its strength is critical to their role as oxygen transfer agents. thieme-connect.de Numerous computational studies have focused on calculating the N-O BDE. Different DFT functionals (like M06-2X) and high-level composite methods (like G4, CBS-QB3, and CBS-APNO) have been used to achieve high accuracy. nih.govwayne.eduacs.org For the parent pyridine N-oxide, the consensus experimental BDE is approximately 63.3 kcal/mol, a value that is well-reproduced by high-level calculations. thieme-connect.dewayne.edu DFT calculations show that pyridine N-oxides generally have N-O BDEs in the range of 60–66 kcal/mol. nih.gov

Heats of Formation (HOF): DFT methods such as B3LYP, B3PW91, and PBE1PBE, combined with basis sets like 6-31G**, are used to calculate the heats of formation for various substituted pyridine N-oxides. worldscientific.com One study demonstrated that the B3PW91 method provides reliable HOF values for this class of compounds. worldscientific.com The position of the substituent group was found to significantly impact the HOF. worldscientific.com

The following table summarizes calculated N-O BDEs for pyridine N-oxide using various computational methods.

| Computational Method | Calculated N-O BDE (kcal/mol) | Reference |

|---|---|---|

| M06-2X | 62.6 | wayne.edu |

| G4 | 63.1 | wayne.edu |

| CBS-APNO | 63.3 | wayne.edu |

| CBS-QB3 | 65.4 | wayne.edu |

| B3LYP/6-31G* | 65.8 | nih.gov |

| M06/6-311G+(d,p) | 63.6 | nih.gov |

Analysis of the electronic structure provides fundamental insights into the chemical behavior of pyridine N-oxides.

Molecular Orbitals (HOMO-LUMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding reactivity. In pyridine N-oxide, the electrons on the oxygen delocalize into the ring, raising the energy of the HOMO. chemtube3d.com Analysis of the HOMO shows large coefficients at the 2-, 4-, and 6-positions, correctly predicting these sites as being reactive towards electrophiles. chemtube3d.com The HOMO-LUMO energy gap is also an indicator of chemical reactivity and is readily calculated using DFT.

Electrostatic Potential (ESP) Mapping: ESP maps are powerful visual tools that illustrate the charge distribution on the molecular surface. libretexts.org For pyridine N-oxides, ESP maps clearly show a region of negative potential (red) around the oxygen atom, confirming its nucleophilicity, and regions of positive potential (blue) near the hydrogen atoms. 210.212.36researchgate.net These maps are used to predict intermolecular interactions, such as hydrogen bonding with water, and to compare the reactivity of different substituted pyridines. nih.gov210.212.36 For Pyridine, 3-ethoxy-, 1-oxide, an ESP map would visualize how the ethoxy group modulates the charge distribution across the entire molecule.

Advanced Computational Methodologies and Basis Sets Applied to Pyridine N-Oxides

While DFT is widely used, achieving high accuracy, especially for thermochemical data, often requires more sophisticated methods and larger basis sets.

Composite Methods: For highly accurate energy calculations, composite methods like the Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-4M) and Gaussian-n (Gn) theories (e.g., G4) are employed. nih.govwayne.eduworldscientific.com These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a result that approximates a very high level of theory with a complete basis set. They are considered the gold standard for calculating properties like bond dissociation energies and heats of formation. wayne.eduacs.org

Functionals and Basis Sets: The choice of DFT functional and basis set is critical. Studies on pyridine N-oxides have utilized a range of functionals, including the hybrid functionals B3LYP, B3PW91, and PBE1PBE, and the meta-hybrid GGA functional M06-2X. nih.govworldscientific.comacs.org The M06-2X functional, in particular, has shown excellent performance for calculating N-O BDEs. nih.govacs.org Basis sets commonly used range from Pople-style basis sets like 6-31G* and 6-311+G(d,p) to correlation-consistent basis sets like cc-pVTZ. nih.gov210.212.36mdpi.com The selection depends on the desired accuracy and the specific property being investigated.

The table below provides an overview of common computational methods and basis sets used in the study of pyridine N-oxides.

| Method/Functional | Common Basis Sets | Typical Application |

|---|---|---|

| B3LYP | 6-31G*, 6-311G+(d,p) | Geometry Optimization, Reaction Mechanisms, HOF |

| M06-2X | 6-311+G(3df,2p), cc-pVTZ | Thermochemistry (BDE), Non-covalent Interactions |

| CBS-QB3 | N/A (Composite) | High-accuracy Thermochemistry (BDE, HOF) |

| G4 | N/A (Composite) | High-accuracy Thermochemistry (BDE, HOF) |

| B3PW91 | 6-31G** | Heats of Formation (HOF) |

Theoretical Examination of Aromaticity and Resonance Stabilization in N-Oxide Systems

The N-oxide group significantly perturbs the electronic system of the pyridine ring, influencing its aromaticity and resonance stabilization.

Resonance Structures: The properties of pyridine N-oxide are often explained through its key resonance contributors. Canonical forms show a delocalization of the negative charge from the oxygen atom onto the 2- and 4-positions of the pyridine ring. thieme-connect.de This delocalization explains the increased electron density at these positions and their susceptibility to electrophilic attack. The N-O bond itself has a significant dipolar character, with a bond length (around 1.29-1.34 Å) that is intermediate between a single and double bond, reflecting this resonance stabilization. nih.govwikipedia.orgbohrium.com

Spectroscopic Property Predictions and Correlations with Electronic Structure

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like Pyridine, 3-ethoxy-, 1-oxide. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate molecular structures, electronic properties, and various spectra. nih.gov These theoretical predictions are crucial for interpreting experimental data and understanding the fundamental relationships between a molecule's electronic structure and its spectroscopic signatures.

Studies on substituted pyridine N-oxides have demonstrated that substituents significantly influence the molecular geometry and electron density distribution. For instance, research comparing 4-nitropyridine (B72724) N-oxide (with a strong electron-withdrawing group) and 4-methylpyridine (B42270) N-oxide (with an electron-donating group) revealed predictable changes in bond lengths and angles. nih.gov An electron-withdrawing group in the para position tends to decrease the N-O bond length and increase the ipso C-N-C bond angle, whereas an electron-donating group has the opposite effect. nih.gov The 3-ethoxy group in Pyridine, 3-ethoxy-, 1-oxide is considered electron-donating, which is expected to influence its structure and spectra in a manner analogous to other electron-donating substituents.

Vibrational Spectroscopy (IR & Raman)

Theoretical calculations, particularly using DFT methods, are widely used to compute the vibrational frequencies of pyridine N-oxide and its derivatives. nih.govresearchgate.net These calculations provide a harmonic frequency spectrum that can be correlated with experimental Infrared (IR) and Raman spectra. To improve the agreement between theoretical and experimental results, calculated frequencies are often scaled by a factor (e.g., 0.9679) to account for anharmonicity and other systematic errors. researchgate.net

The N-O moiety in pyridine N-oxides gives rise to characteristic vibrational modes. The N-O stretching vibration is a key diagnostic peak. The attachment of the oxygen atom to the nitrogen affects nearly all vibrational modes of the pyridine ring in magnitude, intensity, and Raman activity when compared to the parent pyridine. nih.govresearchgate.net For Pyridine, 3-ethoxy-, 1-oxide, the presence of the electron-donating ethoxy group at the C3 position is expected to influence the vibrational frequencies of the ring and the N-O group.

Table 1: Predicted Characteristic Vibrational Frequencies for Substituted Pyridine N-Oxides This table is illustrative and based on computational studies of related pyridine N-oxides. nih.govresearchgate.net Actual values for 3-ethoxypyridine (B173621) N-oxide may vary.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Influence of 3-Ethoxy Group |

|---|---|---|

| N-O Stretch (νN-O) | 1240 - 1300 | Slight shift due to electronic donation into the ring. |

| Aromatic C-H Stretch (νC-H) | 3050 - 3150 | Minimal change expected. |

| Ring Breathing Mode | 990 - 1030 | Frequency may be lowered due to substituent mass and electronic effects. |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Characteristic of the ethoxy group. |

| C-O-C Symmetric Stretch | 1000 - 1075 | Characteristic of the ethoxy group. |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., GIAO-B3LYP). acs.org These calculations help in the assignment of experimental ¹H and ¹³C NMR spectra. For the parent Pyridine-N-oxide, the protons appear at δ 8.35 ppm (for H-2, H-6) and δ 7.35 ppm (for H-3, H-4, H-5). researchgate.net

The electronic structure of Pyridine, 3-ethoxy-, 1-oxide dictates its predicted NMR spectrum. The N-oxide group is electron-withdrawing, deshielding the α- and γ-protons of the ring. Conversely, the 3-ethoxy group is electron-donating through resonance. This donation primarily increases electron density at the ortho (C2, C4) and para (C6) positions relative to the substituent. The combination of these effects would lead to a complex and unique chemical shift pattern.

Table 2: Predicted ¹H NMR Chemical Shift Effects in 3-Ethoxypyridine N-oxide This table presents a qualitative prediction based on substituent effects. Calculations would be needed for precise values.

| Proton Position | Dominant Electronic Effect | Predicted Shift Relative to Pyridine N-Oxide |

|---|---|---|

| H-2 | Deshielding from N-O; Shielding from ethoxy (ortho) | Slightly upfield |

| H-4 | Deshielding from N-O (gamma); Shielding from ethoxy (ortho) | Upfield |

| H-5 | Shielding from N-O (meta); Minimal effect from ethoxy (meta) | Slightly upfield |

| H-6 | Deshielding from N-O (alpha); Shielding from ethoxy (para) | Upfield |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra (UV-Vis) of pyridine N-oxides are characterized by π → π* and n → π* transitions. researchgate.net The prediction of these electronic transitions is typically performed using Time-Dependent Density Functional Theory (TD-DFT). The N-O group itself significantly alters the electronic spectrum compared to pyridine. In Pyridine, 3-ethoxy-, 1-oxide, the electron-donating ethoxy substituent is expected to interact with the π-system of the ring, leading to a bathochromic (red) shift of the π → π* absorption bands compared to the unsubstituted pyridine N-oxide. This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO gap.

Synthetic Utility of Pyridine N Oxides As Key Building Blocks

Precursor for Advanced Heterocyclic Scaffolds

"Pyridine, 3-ethoxy-, 1-oxide" serves as a key starting material for the synthesis of highly substituted and functionalized pyridine (B92270) derivatives, which are integral components of numerous complex molecules. The presence of the N-oxide and the 3-ethoxy group significantly influences the regioselectivity of its reactions.

Synthesis of C2-Functionalized Pyridines

The functionalization of the C2 position of the pyridine ring is a critical transformation in the synthesis of many pharmaceutical agents. "Pyridine, 3-ethoxy-, 1-oxide" has been effectively utilized as a precursor for obtaining C2-substituted pyridines. A notable example is its role in the synthesis of diacylglycerol acyltransferase 2 (DGAT2) inhibitors. In a key synthetic step, "Pyridine, 3-ethoxy-, 1-oxide" undergoes a nucleophilic substitution reaction at the C2 position. researchgate.net

The reaction involves the coupling of "Pyridine, 3-ethoxy-, 1-oxide" with 3-bromo-5-hydroxypyridine, facilitated by a phosphonium-based coupling reagent, to yield a 2-aryloxy-3-ethoxypyridine derivative. This transformation highlights the ability of the N-oxide to activate the C2 position for substitution.

Table 1: Synthesis of a C2-Functionalized Pyridine Derivative

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| Pyridine, 3-ethoxy-, 1-oxide | 3-Bromo-5-hydroxypyridine | Diisopropylethylamine, Bromotripyrrolidinophosphonium hexafluorophosphate | Tetrahydrofuran | 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine |

It is important to note that the regiochemical outcome of reactions with "Pyridine, 3-ethoxy-, 1-oxide" is highly dependent on the nature of the electrophile. For instance, the nitration of "Pyridine, 3-ethoxy-, 1-oxide" with a mixture of fuming nitric acid and sulfuric acid results in the formation of the 4-nitro derivative, demonstrating the directing influence of the N-oxide group towards the C4 position in electrophilic aromatic substitution reactions. This contrasts with the nucleophilic substitution at C2, showcasing the versatile reactivity of this building block.

Construction of Fused Azaheterocycles (e.g., Tetrazolo[1,5-a]pyridines, Isoindolinones)

While direct examples of "Pyridine, 3-ethoxy-, 1-oxide" being used in the construction of fused azaheterocycles such as tetrazolo[1,5-a]pyridines or isoindolinones are not extensively documented in the literature, the general reactivity of pyridine N-oxides suggests its potential in such transformations. Pyridine N-oxides are known to participate in [3+2] and [4+2] cycloaddition reactions, which are powerful methods for the synthesis of fused heterocyclic systems. For example, the reaction of pyridine N-oxides with activated alkynes or alkenes can lead to the formation of various bicyclic adducts, which can be further transformed into a range of fused azaheterocycles. The electron-donating 3-ethoxy group in "Pyridine, 3-ethoxy-, 1-oxide" would be expected to influence the reactivity and regioselectivity of these cycloaddition reactions, potentially providing access to novel and complex heterocyclic scaffolds. Further research in this area could unveil new synthetic pathways leveraging this specific building block.

Applications in Complex Chemical Synthesis and Medicinal Chemistry Scaffolds

"Pyridine, 3-ethoxy-, 1-oxide" has proven to be a crucial intermediate in the synthesis of complex molecules with significant therapeutic potential. Its most prominent application to date is in the development of inhibitors for diacylglycerol acyltransferase 2 (DGAT2), an enzyme implicated in metabolic disorders.

The synthesis of the potent DGAT2 inhibitor, (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide, relies on "Pyridine, 3-ethoxy-, 1-oxide" as a key starting material. The synthetic route involves the initial C2-functionalization of "Pyridine, 3-ethoxy-, 1-oxide" as previously described, followed by a series of transformations to construct the final complex molecule.

Table 2: Key Synthetic Steps Involving "Pyridine, 3-ethoxy-, 1-oxide" for a DGAT2 Inhibitor

| Step | Intermediate from "Pyridine, 3-ethoxy-, 1-oxide" | Reaction | Subsequent Intermediate |

| 1 | Pyridine, 3-ethoxy-, 1-oxide | Coupling with 3-bromo-5-hydroxypyridine | 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine |

| 2 | 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine | Suzuki Coupling | Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate |

This multi-step synthesis underscores the strategic importance of "Pyridine, 3-ethoxy-, 1-oxide" in providing the core 3-ethoxypyridin-2-yloxy motif present in the final drug candidate. The specific substitution pattern offered by this building block is critical for the biological activity of the target molecule.

Role in Ligand Design for Coordination Chemistry

Pyridine N-oxides are well-established ligands in coordination chemistry, capable of binding to a wide variety of metal ions through the oxygen atom of the N-oxide group. The electronic and steric properties of the pyridine ring can be tuned by substituents, which in turn influences the coordination properties of the resulting ligand and the catalytic activity or physical properties of the metal complex.

Although specific studies detailing the use of "Pyridine, 3-ethoxy-, 1-oxide" as a ligand are not widely reported, its structural features suggest it would be a competent ligand. The ethoxy group at the 3-position is an electron-donating group, which would increase the electron density on the N-oxide oxygen, potentially enhancing its donor strength compared to unsubstituted pyridine N-oxide. This could lead to the formation of stable metal complexes with interesting catalytic or material properties. The development of coordination complexes with "Pyridine, 3-ethoxy-, 1-oxide" represents an area ripe for exploration.

Oxygen Atom Transfer Reagents in Chemical Transformations

Pyridine N-oxides can function as oxygen atom transfer reagents, a property that is valuable in various oxidative transformations in organic synthesis. The N-O bond is relatively weak and can be cleaved under appropriate conditions to deliver an oxygen atom to a substrate, with the concomitant formation of the parent pyridine.

While the application of "Pyridine, 3-ethoxy-, 1-oxide" specifically as an oxygen atom transfer reagent has not been a major focus of research, it possesses the necessary functionality for such reactivity. The nature of the substituent on the pyridine ring can influence the oxidizing power of the N-oxide. The electron-donating 3-ethoxy group might modulate the reactivity of the N-O bond, potentially making it a milder or more selective oxidant compared to other pyridine N-oxide derivatives. Investigating the potential of "Pyridine, 3-ethoxy-, 1-oxide" in oxygen transfer reactions could expand its synthetic utility beyond its current role as a structural building block.

Q & A

Q. What are the recommended synthetic routes for Pyridine, 3-ethoxy-, 1-oxide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Pyridine N-oxides are typically synthesized via oxidation of pyridine derivatives using peracids (e.g., mCPBA) or hydrogen peroxide in acetic acid. For 3-ethoxy substitution, ethoxy groups can be introduced via nucleophilic aromatic substitution or Pd-catalyzed coupling post-oxidation .

- Optimization : Use response surface methodology (RSM) to model variables (e.g., reagent molar ratios, temperature, reaction time). For example, a Plackett–Burman design can screen significant factors, followed by Box–Behnken optimization to predict ideal conditions for yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Pyridine, 3-ethoxy-, 1-oxide?

Methodological Answer:

- UV-Vis Spectroscopy : Determine absorbance maxima (e.g., 250–270 nm for pyridine derivatives) to monitor degradation or concentration changes .

- Gas Chromatography (GC) : Use headspace-GC with flame ionization detection (FID) for quantification. Retention time windows (e.g., ±3 standard deviations of reference standards) ensure accurate identification .

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., ethoxy at C3, N-oxide at C1) via characteristic shifts (e.g., N-oxide deshielding ~δ 8–9 ppm for pyridinium protons).

Q. What safety protocols are critical for handling Pyridine, 3-ethoxy-, 1-oxide in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage; reassess stability via periodic GC or HPLC analysis .

- Disposal : Follow EPA guidelines for organic N-oxides. Neutralize with dilute HCl before incineration by licensed waste handlers .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and reactivity of Pyridine, 3-ethoxy-, 1-oxide?

Methodological Answer:

- Modeling : Use Gaussian or ORCA software to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Optimize geometry at the B3LYP/6-311+G(d,p) level.

- Applications : Predict sites for nucleophilic/electrophilic attack. For example, DFT studies on pyridine N-oxides show enhanced electron density at the N-oxide group, facilitating donor–acceptor interactions in corrosion inhibition .

Q. What experimental and computational approaches validate the corrosion inhibition mechanism of Pyridine, 3-ethoxy-, 1-oxide?

Methodological Answer:

-

Electrochemical Tests : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in acidic media. Corrosion inhibition efficiency (IE%) is calculated as:

-

Synergy with DFT : Compare experimental IE% with DFT-derived adsorption energies. Pyridine rings in N-oxides participate in charge transfer to metal surfaces, aligning with Langmuir isotherm models .

Q. How can ultrasonic irradiation parameters be optimized for degrading Pyridine, 3-ethoxy-, 1-oxide in wastewater?

Methodological Answer:

Q. What intermolecular interactions dominate in aqueous solutions of Pyridine, 3-ethoxy-, 1-oxide?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.